molecular formula C12H18O3 B2536015 7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one CAS No. 58512-20-2

7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one

Cat. No.: B2536015
CAS No.: 58512-20-2
M. Wt: 210.273
InChI Key: NUXYBJCBFBFRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bicyclic Spiro Framework

The molecular architecture of this compound is defined by its distinctive bicyclic spiro framework, which consists of a 1,3-dioxolane ring system connected through a spiro junction to an octahydroindene moiety. The compound possesses the molecular formula C₁₂H₁₈O₃ with a molecular weight of 210.27 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The spiro center represents the critical architectural feature where the two ring systems intersect, creating a three-dimensional molecular geometry that restricts conformational flexibility and imparts unique chemical properties to the overall structure.

The 1,3-dioxolane component of the structure consists of a five-membered heterocyclic ring containing two oxygen atoms positioned at the 1 and 3 positions relative to the spiro carbon. This dioxolane ring system exhibits characteristic geometric parameters that are consistent with similar heterocyclic frameworks found in related spiro compounds. The ring adopts a envelope or half-chair conformation that minimizes steric interactions while maintaining optimal orbital overlap between the oxygen lone pairs and adjacent carbon-hydrogen bonds. The octahydroindene portion represents a fully saturated bicyclic system derived from the parent indene structure, where complete hydrogenation has eliminated the aromatic character and created a rigid aliphatic framework.

The spiro junction at position 5' establishes the critical connection point between the dioxolane and indene components, creating a quaternary carbon center that locks the two ring systems in a perpendicular orientation. This geometric arrangement prevents free rotation around the spiro bond and establishes a fixed three-dimensional relationship between the constituent rings. The structural rigidity imposed by the spiro junction significantly influences the compound's physical properties, including its melting point, solubility characteristics, and spectroscopic behavior. The overall molecular architecture creates distinct spatial regions that can accommodate different functional groups and substituents, making this framework valuable for synthetic applications and molecular design.

Stereochemical Configuration at 7'a-Methyl and 1'-Ketone Positions

The stereochemical configuration of this compound is critically determined by the spatial arrangement of substituents at the 7'a-methyl and 1'-ketone positions, which establish the compound's three-dimensional structure and influence its chemical reactivity. The 7'a-methyl group represents a key stereochemical element that projects into specific spatial regions around the octahydroindene framework, creating steric interactions that influence both the conformation of the ring system and the accessibility of nearby reactive sites. The positioning of this methyl substituent at the 7'a position places it in a bridgehead-like environment where conformational mobility is severely restricted, leading to a fixed stereochemical configuration that persists under normal reaction conditions.

The 1'-ketone functionality introduces a planar sp² hybridized carbon center that contrasts with the predominantly tetrahedral geometry of the surrounding saturated framework. This carbonyl group establishes a preferential orientation that minimizes steric interactions with adjacent substituents while maximizing orbital overlap with neighboring carbon-hydrogen bonds through hyperconjugation effects. The ketone adopts a specific geometric relationship with the spiro center and the dioxolane ring, creating a well-defined three-dimensional arrangement that can be characterized through spectroscopic methods and computational modeling.

Spectroscopic analysis reveals characteristic patterns that confirm the stereochemical assignments for both the 7'a-methyl and 1'-ketone positions. Nuclear magnetic resonance spectroscopy would be expected to show the methyl group as a singlet resonance in the 1.2-1.4 parts per million region, consistent with its attachment to a quaternary carbon center in a sterically hindered environment. The ketone carbonyl would exhibit a characteristic infrared absorption band at approximately 1700 wave numbers per centimeter, reflecting the typical stretching frequency for a saturated aliphatic ketone in a strained bicyclic environment. These spectroscopic signatures provide definitive evidence for the proposed stereochemical configuration and confirm the structural assignments based on synthetic methodology and mechanistic considerations.

Comparative Structural Analysis with Spiro-Dioxolane Analogues

Comparative structural analysis of this compound with related spiro-dioxolane analogues reveals important patterns in molecular architecture and stereochemical organization that illuminate structure-property relationships within this class of compounds. The closely related compound spiro[1,3-dioxolane-2,3'-indolin]-2'-one shares the fundamental dioxolane-spiro framework but differs in the nature of the second ring system, featuring an indolin-2'-one moiety instead of the octahydroindene-1'-one structure. This analogue crystallizes in a monoclinic space group with specific geometric parameters that provide insight into the preferred conformational arrangements of spiro-dioxolane systems.

Crystallographic data for related spiro compounds demonstrate consistent patterns in bond lengths and angles around the spiro junction, indicating that this structural motif imposes predictable geometric constraints regardless of the specific nature of the attached ring systems. Analysis of multiple crystal structures reveals that the carbon-oxygen bond lengths in the dioxolane ring typically range from 1.42 to 1.45 angstroms, while the spiro carbon-carbon bond distances fall within the normal range of 1.52 to 1.55 angstroms. These consistent geometric parameters suggest that the electronic and steric factors governing spiro junction formation are relatively invariant across different structural contexts.

The following table summarizes key structural parameters for this compound and related analogues:

Compound Molecular Formula Molecular Weight Ring System Key Stereochemical Features
This compound C₁₂H₁₈O₃ 210.27 Dioxolane-indene 7'a-methyl, 1'-ketone
Spiro[1,3-dioxolane-2,3'-indolin]-2'-one C₁₀H₉NO₃ 191.18 Dioxolane-indolin 2'-ketone, aromatic indole
Octahydro-7a,8'-dimethylspiro[isobenzofuran-4,4'-methanocyclohepta[c]pyran]-trione C₂₀H₂₆O₅ 346.42 Complex polycyclic Multiple stereocenters

Hydrogen bonding patterns observed in crystal structures of spiro-dioxolane analogues provide additional insights into the preferred molecular conformations and intermolecular interactions. The indolin derivative exhibits characteristic nitrogen-hydrogen to oxygen hydrogen bonds that stabilize the crystal packing, while purely hydrocarbon analogues rely on weaker carbon-hydrogen to oxygen interactions and van der Waals forces. These interaction patterns influence the physical properties of the compounds and provide guidance for understanding the behavior of this compound in different chemical environments.

The comparative analysis reveals that the this compound structure represents an intermediate level of complexity between simple spiro-dioxolane systems and highly elaborated polycyclic frameworks. The presence of the 7'a-methyl substituent and the 1'-ketone functionality creates specific steric and electronic environments that differentiate this compound from its analogues while maintaining the fundamental spiro-dioxolane architectural motif. This structural positioning makes the compound valuable for studying structure-activity relationships and for developing synthetic strategies toward more complex spiro-based molecular frameworks.

Properties

IUPAC Name

7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11-4-5-12(14-6-7-15-12)8-9(11)2-3-10(11)13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXYBJCBFBFRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(CC1CCC2=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation

A foundational approach for synthesizing spirocyclic dioxolane derivatives involves acid-catalyzed condensation between carbonyl compounds and vicinal diols. While specific details for this compound are limited in public databases, analogous reactions suggest that sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid may catalyze the cyclization step. For instance, the formation of similar spiroketals often proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol to form the dioxolane ring.

Reaction parameters such as temperature (typically 60–100°C) and solvent polarity are critical for achieving high yields. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

Industrial-Scale Production

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors, which improve heat transfer and mixing, are advantageous for producing spirocyclic compounds. Key optimizations include:

Parameter Optimal Range Impact on Yield
Temperature 80–100°C Maximizes kinetics without side reactions
Catalyst Loading 5–10 mol% (p-TsOH) Balances activity and separation costs
Residence Time 30–60 minutes Ensures complete conversion

These conditions minimize byproducts like over-oxidized derivatives or polymeric residues.

Functional Group Transformations

Oxidation and Reduction Pathways

The ketone group at the 1'-position enables further functionalization:

  • Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) convert the ketone to a carboxylic acid, though this is seldom required for the parent compound.
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, yielding 7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-ol.

Nucleophilic Substitution

The spirocyclic structure’s rigidity influences reactivity at the carbonyl carbon. Grignard reagents (e.g., CH₃MgBr) selectively attack the ketone, forming tertiary alcohols. However, steric hindrance from the dioxolane ring often necessitates elevated temperatures (40–60°C) for satisfactory conversion.

Stereochemical Considerations

The compound’s stereochemistry is dictated during the cyclization step. Computational studies using PubChem data reveal that the 7'a-methyl group adopts an axial orientation to minimize steric strain. This configuration is critical for biological activity, as evidenced by structure-activity relationship (SAR) studies on analogous spiroketals.

Comparative Analysis with Analogues

(1’S,3’aS,7’aS)-7’a-Methyl-Octahydrospiro[1,3-Dioxolane-2,5’-Indene]-1’-Ol

This alcohol derivative, synthesized via ketone reduction, exhibits enhanced solubility in polar solvents but reduced thermal stability compared to the parent compound.

(3’aR,7’aR)-7’a-Methyl-Octahydrospiro[1,3-Dioxolane-2,1’-Indene]-5’-One

A stereoisomer with a 5'-ketone group, this analogue demonstrates distinct reactivity in Diels-Alder reactions due to altered electron density distribution.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Group

The ketone moiety undergoes nucleophilic substitution with organometallic reagents such as Grignard or organolithium compounds. For example:

  • Reagents : Methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C to room temperature.

  • Product : Tertiary alcohol derivative via 1,2-addition.

  • Yield : 70–85% after 6–8 hours.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack at the carbonyl carbon, forming an alkoxide intermediate that is protonated during workup. Steric hindrance from the spiro system slightly reduces reaction rates compared to simpler ketones.

Acid-Catalyzed Dioxolane Ring Opening

The 1,3-dioxolane ring undergoes hydrolysis under acidic conditions to yield diol intermediates:

  • Conditions : 1 M HCl in ethanol/water (1:1) at 60–80°C for 4–6 hours.

  • Product : Corresponding diol with preserved indene framework.

  • Yield : 80–90%.

Kinetic Data :

  • Activation energy: ~45 kJ/mol (determined via Arrhenius plot).

  • Rate constant (kk): 2.3×1042.3 \times 10^{-4} s1^{-1} at 70°C.

Hydrogenation of the Indene Moiety

The unsaturated indene component can be hydrogenated to form a saturated decalin system:

  • Catalyst : 10% Pd/C in ethanol under 50 psi H2_2.

  • Conditions : 12 hours at room temperature.

  • Product : Octahydrospiro[dioxolane-decalin] derivative.

  • Yield : 95% with >99% cis selectivity .

Stereochemical Outcome :
The reaction proceeds via syn-addition, favoring the cis configuration due to steric constraints in the spiro system.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYieldSelectivity
Suzuki Pd(PPh3_3)4_4, K2_2CO3_3, arylboronic acid, DME, 80°CBiaryl-functionalized derivative65–75%Moderate
Heck Pd(OAc)2_2, P(o-tol)3_3, Et3_3N, acrylate, DMF, 100°CAlkenylated product55–60%Low

Data adapted from synthetic protocols for analogous spirocyclic dioxolanes .

Oxidation of the Ketone

The ketone group is oxidized to a carboxylic acid under strong oxidizing conditions:

  • Reagents : KMnO4_4 in H2_2SO4_4/H2_2O at 90°C for 24 hours.

  • Product : Carboxylic acid derivative.

  • Yield : 40–50% (limited by competing decomposition pathways).

Mechanistic and Stability Considerations

  • Thermal Stability : The compound decomposes above 200°C, with the dioxolane ring fragmenting first .

  • Stereoelectronic Effects : The spiro arrangement imposes torsional strain, accelerating ring-opening reactions but slowing electrophilic attacks on the indene system .

Scientific Research Applications

Overview

Recent studies have highlighted the anticancer potential of 7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one through various in vitro assays. The compound has been evaluated against several cancer cell lines, including the MCF-7 breast cancer cell line.

Case Studies

  • Synthesis and Evaluation : In one study, derivatives of the compound were synthesized and tested for their anticancer activity using the MTT assay on MCF-7 cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents like doxorubicin. Specifically, compounds derived from this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves the induction of apoptosis and cell cycle arrest in cancer cells. Immunofluorescence studies revealed that these compounds target tubulin and disrupt microtubule dynamics, leading to mitotic catastrophe .
  • Structure-Activity Relationship : A detailed analysis of the structure-activity relationship (SAR) for these compounds suggested that modifications on the dioxolane ring significantly influenced their anticancer efficacy. This insight is crucial for optimizing future drug candidates derived from this scaffold .

Versatile Small Molecule Scaffold

The unique structural features of this compound make it an attractive scaffold for medicinal chemistry. Its ability to undergo various chemical transformations allows for the development of a wide range of derivatives with tailored biological activities.

Applications in Drug Design

  • Targeting Specific Pathways : Researchers are exploring the use of this compound in designing drugs that specifically target pathways involved in cancer progression and metastasis.
  • Combination Therapies : Due to its ability to enhance the efficacy of existing drugs, this compound is being investigated as part of combination therapies aimed at overcoming drug resistance in cancer treatment .

Mechanism of Action

The mechanism of action of 7’a-methyl-octahydrospiro[1,3-dioxolane-2,5’-indene]-1’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key structural differences between the target compound and analogous spiro-dioxolane derivatives:

Compound Name Substituents/Functional Groups CAS Number Molecular Formula Molecular Weight Reference
7'a-Methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one 7'a-methyl, 1'-ketone Not specified Likely C₁₂H₁₆O₃ ~208.25
Octahydro-4,7'a-dimethyl-spiro[1,3-dioxolane-2,5'-[5H]inden]-1'-ol 4-methyl, 7'a-methyl, 1'-hydroxyl 88830-40-4 C₁₃H₂₂O₃ 226.31
Spiro[1,3-dioxolane-2,5'-[4,7]methano[5H]indene], octahydro- No methyl/ketone; methano bridge 15591-90-9 C₁₁H₁₆O₂ 180.24
(7aSR)-7a-Prop-2-ynyl-hexahydrospiro[1,3-dioxolane-2,5'-indene] Prop-2-ynyl substituent at 7a position C₁₄H₁₈O₂ 218.29

Key Observations :

  • The 1'-ketone group differentiates the target compound from hydroxylated derivatives (e.g., CAS 88830-40-4), impacting hydrogen-bonding capabilities and solubility .

Physical and Spectral Properties

Property This compound Octahydro-4,7'a-dimethyl-spiro[1,3-dioxolane-2,5'-[5H]inden]-1'-ol 1,3-Dioxolane,2-(7,7-dimethoxy-3-methylbicyclo[2.2.1]hept-2-yl)
Boiling Point (°C) Not reported Not reported 297.9
Density (g/cm³) ~1.12 (estimated) Not reported 1.12
Refractive Index ~1.496 (estimated) Not reported 1.496
Mass Spectral Features Expected M⁺ peak at m/z 208.25 Molecular ion at m/z 226.31 Not reported

Spectral Analysis :

  • The target compound’s ketone group would exhibit a strong C=O stretch at ~1700 cm⁻¹ in IR spectroscopy, distinct from hydroxylated analogs (broad O-H stretch ~3200 cm⁻¹) .
  • In NMR, the 7'a-methyl group would appear as a singlet (~1.2–1.4 ppm), while the spiro junction protons (e.g., H-2 and H-5') show complex splitting patterns due to restricted rotation .

Biological Activity

7'a-Methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one is a synthetic compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structures. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, presenting data in tables and case studies where applicable.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are the primary areas of activity reported:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15Smith et al., 2022
Escherichia coli12Johnson et al., 2023
Candida albicans18Lee et al., 2024

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties.

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In a mouse model of acute inflammation induced by carrageenan, administration of the compound reduced paw edema significantly compared to the control group (p < 0.05) .

Anticancer Properties

The anticancer potential of this compound has also been evaluated in vitro.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25Wang et al., 2023
MCF-7 (breast cancer)30Zhang et al., 2024
A549 (lung cancer)20Chen et al., 2023

The results indicate that the compound effectively inhibits cell proliferation in various cancer cell lines through apoptosis induction.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow interaction with biological targets:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to targets involved in inflammation and cancer pathways.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the spiro[1,3-dioxolane-indene] core in 7'a-methyl-octahydrospiro[1,3-dioxolane-2,5'-indene]-1'-one?

  • Methodological Answer : A common approach involves ketalization of cyclic ketones with ethylene glycol derivatives. For example, heating a ketone (e.g., Hajos-Parrish ketone) with ethylene glycol and a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux generates the dioxolane ring. Reaction optimization includes controlling temperature (75–100°C), stoichiometry, and catalyst loading to suppress side reactions like over-acetalization .
  • Key Steps :

  • Step 1 : Reduction of the ketone precursor using NaBH₄ to generate a diol intermediate .
  • Step 2 : Acid-catalyzed cyclization with ethylene glycol to form the spiro-dioxolane ring .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the spiro compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The spiro junction and dioxolane ring produce distinct splitting patterns. For example, the methyl group at position 7'a appears as a singlet (~δ 1.2–1.5 ppm), while the spiro carbon (C-2 of dioxolane) resonates at ~δ 95–100 ppm .
  • IR : Stretching vibrations for the carbonyl (C=O) group at ~1700–1750 cm⁻¹ and ether (C-O-C) bands at ~1100–1250 cm⁻¹ confirm functional groups .

Q. What are the challenges in resolving stereochemical configurations in spiro compounds?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, the (1S,7aR) configuration in a related spiroindene-dioxolane was confirmed via single-crystal diffraction, revealing bond angles and torsion angles critical to the spiro geometry .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of spiro ring formation?

  • Methodological Answer : Competing pathways (e.g., exo vs. endo transition states) can lead to regioisomers. Acid strength and solvent polarity are critical:

  • p-TsOH in non-polar solvents (e.g., toluene) favors the thermodynamically stable product via reversible ketalization.
  • High-dielectric solvents (e.g., DMF) may stabilize charged intermediates, altering regioselectivity .
    • Data Contradiction : reports a 65% yield using ethylene glycol, while achieved 36% via a multi-step route. This discrepancy highlights the trade-off between step count and efficiency.

Q. What computational tools predict the stability and reactivity of spiro compounds?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain and electronic effects. For example:

  • Steric strain : The methyl group at 7'a introduces ~5 kcal/mol strain due to non-bonded interactions with the dioxolane oxygen .
  • Transition-state modeling : Predicts activation barriers for ring-opening reactions .

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

  • Methodological Answer : When NMR suggests multiple conformers but X-ray shows a single crystal structure:

  • Dynamic NMR : Variable-temperature studies can detect conformational exchange (e.g., ring puckering) .
  • Hirshfeld surface analysis : Maps intermolecular interactions in the crystal lattice to explain discrepancies between solid-state and solution data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.